molecular formula C8H12ClNSi B1316132 2-Chloro-6-(trimethylsilyl)pyridine CAS No. 263698-97-1

2-Chloro-6-(trimethylsilyl)pyridine

Cat. No. B1316132
M. Wt: 185.72 g/mol
InChI Key: HZVILOHLHGUUHU-UHFFFAOYSA-N
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Description

2-Chloro-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12ClNSi . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-(trimethylsilyl)pyridine are not detailed in the searched resources, it’s worth noting that trimethylsilyl groups are often used in organic chemistry due to their chemical inertness and large molecular volume .

Scientific Research Applications

Metallation and Complex Synthesis

2-Chloro-6-(trimethylsilyl)pyridine is used in metallation reactions, particularly with palladium(II) acetate, to form binuclear cyclopalladated complexes. These complexes exhibit dynamic behavior observable through proton nuclear magnetic resonance spectroscopy (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).

Coordination Chemistry

The compound plays a role in the synthesis of various coordination complexes. For instance, it is utilized in the creation of 1,3-Diaza-2-metalla-[3]ferrocenophanes, contributing to the field of inorganic chemistry (Wrackmeyer, Klimkina, & Milius, 2008).

Synthesis of Hexacoordinate Phosphorus Compounds

2-Chloro-6-(trimethylsilyl)pyridine is involved in reactions leading to the formation of neutral hexacoordinate phosphorus compounds. These compounds are significant in understanding bonding and coordination in phosphorus chemistry (Kennepohl, Pinkerton, Lee, & Cavell, 1990).

Synthesis of Nitrogen-Containing Polycyclic Delta-Lactones

This compound is crucial in synthesizing bicyclic nitrogen-containing lactones, characterized by X-ray crystallography, expanding our knowledge in organic synthesis and crystallography (Rudler, Denise, Parlier, & Daran, 2002).

Synthesis of 1-(beta-D-ribofuranosyl) Imidazo-[4, 5-c] Pyridines

It is used in the general synthesis of 4-substituted 1-(beta-D-ribofuranosyl)imidazo[4,5-c]pyridines. This synthesis is valuable for the development of novel nucleosides and nucleotides (May & Townsend, 1975).

Hiyama Cross-Coupling Reactions

This chemical is essential in Hiyama cross-coupling reactions, especially for producing functional bi(het)aryl compounds. These reactions are pivotal in organic synthesis, particularly in the pharmaceutical industry (Pierrat, Gros, & Fort, 2005).

Silicon-Carbon Bond Cleavage

It aids in the cleavage of the silicon-carbon bond in pyridines, leading to the synthesis of heterocyclic ketones and other compounds. This process highlights its role in organometallic chemistry and synthetic methods (Pinkerton & Thames, 1970).

Synthesis of Supramolecular Chemistry Ligands

2-Chloro-6-(trimethylsilyl)pyridine is involved in synthesizing ligands for supramolecular chemistry, demonstrating its applicability in creating complex molecular systems (Schubert & Eschbaumer, 1999).

properties

IUPAC Name

(6-chloropyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVILOHLHGUUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573975
Record name 2-Chloro-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trimethylsilyl)pyridine

CAS RN

263698-97-1
Record name 2-Chloro-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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